molecular formula C11H10ClN B068812 4-Chloro-6-ethylquinoline CAS No. 188758-77-2

4-Chloro-6-ethylquinoline

Cat. No.: B068812
CAS No.: 188758-77-2
M. Wt: 191.65 g/mol
InChI Key: VJTORLKSKVWEGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H10ClN. It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.

Scientific Research Applications

4-Chloro-6-ethylquinoline has a wide range of applications in scientific research:

Safety and Hazards

4-Chloro-6-ethylquinoline is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or copper, can facilitate the cyclization reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-Chloroquinoline
  • 6-Ethylquinoline
  • 4-Chloro-7-ethylquinoline

Comparison: 4-Chloro-6-ethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 4-Chloroquinoline, the presence of the ethyl group at the 6-position can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. Similarly, compared to 6-Ethylquinoline, the chloro group at the 4-position can increase its electron-withdrawing effects, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

4-chloro-6-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTORLKSKVWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440707
Record name 4-Chloro-6-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188758-77-2
Record name 4-Chloro-6-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-ethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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